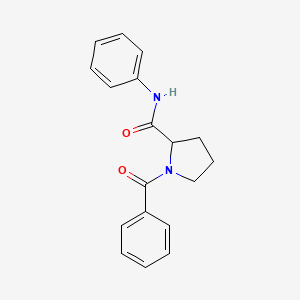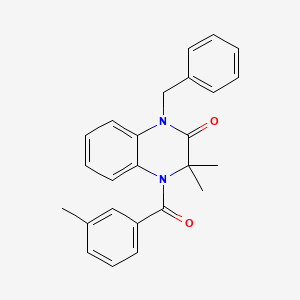
1-benzoyl-N-phenylprolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-phenylprolinamide, also known as BPAM, is a chemical compound that belongs to the class of proline derivatives. BPAM has been extensively studied for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-phenylprolinamide has been extensively studied for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, 1-benzoyl-N-phenylprolinamide has been used as a chiral catalyst for a variety of reactions, including asymmetric aldol reactions, Michael additions, and Diels-Alder reactions. In medicinal chemistry, 1-benzoyl-N-phenylprolinamide has been investigated for its potential use as a drug target for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 1-benzoyl-N-phenylprolinamide has been used as a tool for studying protein-protein interactions and enzyme catalysis.
Wirkmechanismus
The mechanism of action of 1-benzoyl-N-phenylprolinamide is not fully understood, but it is believed to involve the formation of a stable complex between 1-benzoyl-N-phenylprolinamide and the target molecule. This complex can then undergo a variety of reactions, including proton transfer, nucleophilic attack, and hydrogen bonding. The exact nature of these reactions depends on the specific target molecule and the conditions of the reaction.
Biochemical and Physiological Effects:
1-benzoyl-N-phenylprolinamide has been shown to have a variety of biochemical and physiological effects, depending on the specific target molecule and the conditions of the reaction. In some cases, 1-benzoyl-N-phenylprolinamide has been shown to inhibit enzyme activity, while in other cases it has been shown to enhance enzyme activity. 1-benzoyl-N-phenylprolinamide has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-N-phenylprolinamide has several advantages for use in lab experiments, including its high enantioselectivity, low toxicity, and ease of synthesis. However, 1-benzoyl-N-phenylprolinamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to use it effectively.
Zukünftige Richtungen
There are several future directions for research on 1-benzoyl-N-phenylprolinamide, including the development of new synthesis methods, the investigation of its potential as a drug target for the treatment of various diseases, and the exploration of its potential as a tool for studying protein-protein interactions and enzyme catalysis. Other potential future directions include the investigation of 1-benzoyl-N-phenylprolinamide's potential as a catalyst for new types of reactions and the development of new applications for 1-benzoyl-N-phenylprolinamide in the field of organic chemistry.
Synthesemethoden
1-benzoyl-N-phenylprolinamide can be synthesized through a variety of methods, including asymmetric synthesis, racemic synthesis, and chiral pool synthesis. The most commonly used method for synthesizing 1-benzoyl-N-phenylprolinamide is asymmetric synthesis, which involves the use of chiral catalysts to produce enantiomerically pure 1-benzoyl-N-phenylprolinamide. This method has been shown to produce high yields of 1-benzoyl-N-phenylprolinamide with excellent enantioselectivity.
Eigenschaften
IUPAC Name |
1-benzoyl-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(19-15-10-5-2-6-11-15)16-12-7-13-20(16)18(22)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDJNFOZZRUJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1-(phenylcarbonyl)prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-ethylphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5973714.png)
![1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5973719.png)
![5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5973727.png)
![2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)
![methyl 1-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B5973739.png)
![4-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5973751.png)

![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5973776.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)
![4-{[2-(2-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B5973786.png)
![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5973802.png)
